(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups and a methylenecyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexylidene core: This step involves the cyclization of a suitable precursor to form the cyclohexylidene ring.
Introduction of tert-butyldimethylsilyl groups: The tert-butyldimethylsilyl groups are introduced through silylation reactions using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Formation of the methylene group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Final functionalization: The ethan-1-ol moiety is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Tetrabutylammonium fluoride, imidazole, tert-butyldimethylsilyl chloride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilyl groups.
Scientific Research Applications
(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Studied for its properties in the development of novel materials with specific functionalities.
Biological Studies: Used in the study of biological pathways and mechanisms due to its unique structure.
Mechanism of Action
The mechanism of action of (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
Uniqueness
(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex molecules and the study of biological mechanisms.
Properties
Molecular Formula |
C21H42O3Si2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol |
InChI |
InChI=1S/C21H42O3Si2/c1-16-17(12-13-22)14-18(23-25(8,9)20(2,3)4)15-19(16)24-26(10,11)21(5,6)7/h12,18-19,22H,1,13-15H2,2-11H3/b17-12+/t18-,19+/m1/s1 |
InChI Key |
APRWHRXRPYRYKF-FESWLXLESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C/CO)/C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCO)C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.